molecular formula C20H26ClNO2 B1374566 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride CAS No. 158550-35-7

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

Cat. No. B1374566
M. Wt: 347.9 g/mol
InChI Key: PULGUARPANYPQV-UHFFFAOYSA-N
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Description

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride, or 4-BEPE-HCl, is a synthetic compound that has a wide range of applications in the scientific research field. It is a white, crystalline powder that is soluble in both water and ethanol and is used in a variety of laboratory experiments. 4-BEPE-HCl has been studied extensively in recent years due to its unique properties, including its ability to act as a chiral ligand, its high selectivity for certain enzymes, and its ability to act as a substrate for certain biochemical reactions.

Scientific Research Applications

Chemical Synthesis and Polymer Research

Compounds similar to "4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride" have been explored in the context of chemical synthesis and polymer research. For instance, studies on electrophilic trisubstituted ethylenes and their copolymerization with styrene highlight the potential of such compounds in developing new polymeric materials. These compounds are synthesized through catalyzed condensation reactions and characterized by various spectroscopic methods, showing diverse applications in materials science due to their structural properties and reactivity (Kharas et al., 2013).

Medicinal Chemistry and Drug Design

In medicinal chemistry, related compounds have been explored for their potential in drug design, particularly as part of the structural framework for developing selective serotonin reuptake inhibitors (SSRIs) and other therapeutics. The synthesis and biological characterization of stereochemical variants of such compounds reveal their affinity for dopamine, serotonin, and norepinephrine transporters, indicating their potential in treating neurological disorders (Kharkar et al., 2009).

Material Science and Structural Analysis

In material science, the structural analysis of compounds with similar frameworks has been conducted to understand their molecular and crystal structures. Such studies provide insights into the conformational flexibility, intramolecular and intermolecular interactions, and the impact of these factors on the physical properties of the compounds, which are crucial for designing materials with specific characteristics (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

4-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-2-4-18(5-3-1)16-23-20-8-6-19(7-9-20)22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULGUARPANYPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.